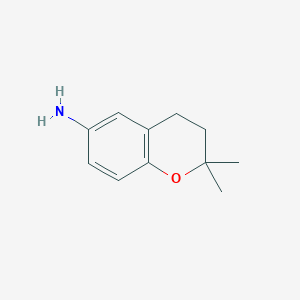

2,2-Dimethyl-chroman-6-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGAZPMCTIRYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-18-5 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of 2,2-Dimethyl-chroman-6-ylamine Derivatives

This guide serves as an advanced technical resource for researchers investigating the pharmacological potential of 2,2-dimethyl-chroman-6-ylamine and its bioactive derivatives. While the parent amine (CAS 19989-18-5) is primarily a chemical intermediate, its derivatization—particularly into sulfonamides and ureas—yields high-potency Potassium Channel Openers (KCOs) targeting the KATP channel complex.

A Technical Guide to KATP Channel Modulation and Medicinal Chemistry

Executive Summary

The 2,2-dimethylchroman-6-ylamine scaffold represents a critical pharmacophore in cardiovascular and smooth muscle pharmacology. Unlike its 6-cyano (Cromakalim) or 6-nitro analogs, the 6-amino variant provides a unique nucleophilic handle for synthesizing sulfonamide-based KATP openers . These derivatives function by binding to the Sulfonylurea Receptor (SUR) subunits of ATP-sensitive potassium channels, inducing membrane hyperpolarization and subsequent vasorelaxation. This guide details the synthesis, mechanism, and validation protocols for these compounds.

Chemical Architecture & SAR Analysis

The biological activity of this class relies on a stringent Structure-Activity Relationship (SAR). The core 2,2-dimethylchroman system mimics the topology of the isoprenoid moiety found in natural tocopherols but is optimized here for ion channel modulation.

Core Pharmacophore Requirements

-

Gem-dimethyl Group (C2): Essential for hydrophobic pocket occupancy within the SUR binding site. Removal or modification (e.g., to monomethyl) drastically reduces potency.

-

The 6-Position Handle: The amine (-NH2) at C6 is the pivot point.

-

C3-C4 Linker: The presence of a C3-hydroxyl and C4-cyclic amide (e.g., pyrrolidinone) often enhances solubility and stereoselectivity (typically the 3R,4S isomer is active), though the 6-sulfonamido-chromenes (with a C3-C4 double bond) also show significant potency.

Visualization: SAR Logic

Caption: SAR Map illustrating the critical pharmacophores of the chroman scaffold. The C6-amine is the primary site for optimizing channel opening efficacy.

Mechanism of Action: KATP Channel Modulation

The derivatives of this compound act as KCOs (Potassium Channel Openers) . They bypass the pore-forming subunit (Kir6.x) and bind directly to the regulatory Sulfonylurea Receptor (SUR1, SUR2A, or SUR2B).

Signaling Cascade

-

Binding: The derivative binds to the transmembrane domains of the SUR subunit.

-

Conformational Change: This stabilizes the channel in the open state, reducing the sensitivity of the channel to ATP-mediated inhibition.

-

Efflux: K+ ions flow out of the cell down their electrochemical gradient.

-

Hyperpolarization: The membrane potential shifts towards the K+ equilibrium potential (-90 mV).

-

Ca2+ Blockade: Voltage-gated Ca2+ channels (L-type) close due to hyperpolarization, preventing Ca2+ influx.

-

Relaxation: Decreased intracellular Ca2+ leads to smooth muscle relaxation (vasodilation).

Visualization: Signaling Pathway

Caption: Molecular mechanism of K_ATP channel openers leading to smooth muscle relaxation.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the core amine from commercially available precursors.

Reagents: 4-Nitrophenol, 3-Methyl-2-butenal (Prenyl aldehyde), Titanium(IV) ethoxide, Palladium on Carbon (Pd/C), Hydrogen gas.

-

Cyclization (Formation of Chroman Core):

-

React 4-nitrophenol with 3-methyl-2-butenal in the presence of titanium(IV) ethoxide and pyridine in refluxing toluene.

-

Note: This yields 2,2-dimethyl-6-nitrochromene.

-

-

Reduction (Nitro to Amine):

-

Dissolve the 6-nitrochromene (1.0 eq) in Ethanol/Ethyl Acetate (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H2 atmosphere (balloon pressure) for 4-6 hours at RT.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to yield This compound as a viscous oil or low-melting solid.

-

Validation: Verify via 1H NMR (Look for disappearance of aromatic nitro shifts and appearance of broad NH2 signal).

-

B. Patch Clamp Electrophysiology (Functional Assay)

To confirm KATP channel activity, whole-cell patch clamp recording is the gold standard.

System: HEK293 cells stably expressing Kir6.2/SUR2B (vascular isoform).

-

Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 0.1 mM ATP (Low ATP is crucial to allow channel opening), pH 7.2.

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Protocol:

-

Establish GΩ seal and break-in (Whole-cell configuration).

-

Clamp voltage at -60 mV.

-

Apply Glibenclamide (1 µM) first to confirm baseline current is KATP (current should disappear). Wash out.[4]

-

Apply Test Compound (e.g., 6-sulfonamido-chroman derivative) at varying concentrations (10 nM - 10 µM).

-

Endpoint: Measure the increase in outward current. Calculate EC50 based on current density (pA/pF).

-

C. Isometric Tension Recording (Tissue Bath)

Target Tissue: Rat Thoracic Aorta (Endothelium-denuded to isolate smooth muscle effect).

-

Preparation: Cut aorta into 3-4 mm rings. Mechanically remove endothelium.

-

Mounting: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

-

Pre-contraction: Contract rings with 20 mM KCl or Phenylephrine (1 µM) to induce stable tone.

-

Dosing: Add cumulative concentrations of the chroman derivative (10-9 M to 10-5 M).

-

Control: Use Levcromakalim as a positive control.

-

Calculation: Express relaxation as a percentage of the pre-contraction tone.

Quantitative Data Summary

The following table summarizes the potency of 6-substituted chroman derivatives. Note the dramatic increase in potency when the 6-amine is converted to a sulfonamide.

| Compound Class | C6 Substituent | Target | Potency (pEC50 / IC50) | Biological Effect |

| Precursor | -NH2 (Amine) | KATP | Inactive / > 100 µM | Negligible relaxation |

| Intermediate | -NO2 (Nitro) | KATP | Moderate (~10 µM) | Weak relaxation |

| Active Drug | -CN (Cyano)* | KATP | 7.5 - 8.0 (pEC50) | Potent Vasorelaxation |

| Derivative | -NHSO2Ph (Sulfonamide) | KATP | 8.76 (pEC50) | Ultra-Potent Relaxation |

| Derivative | -NHSO2Me (Mesyl) | KATP | 6.5 (pEC50) | Moderate Relaxation |

*Note: The -CN derivative corresponds to the Cromakalim series, provided for benchmarking. Source: Derived from structure-activity data in J. Med. Chem. 2002 (See Ref 1).

References

-

6-Sulfonylchromenes as Highly Potent K(

- Source: Journal of Medicinal Chemistry (2002)

- Significance: Establishes the 6-sulfonamido chroman as a high-potency pharmacophore, superior to the parent amine.

-

Potassium Channel Openers: Structure-Activity Relationships and Therapeutic Potential. [5][6]

- Source: Medicinal Research Reviews (2004)

- Significance: Comprehensive review of the chroman scaffold and its role in KATP modul

-

Discovery of Thiochroman Derivatives as Potent Estrogen Receptor Degraders.

- Source: Journal of Medicinal Chemistry (2024)

- Significance: Illustrates alternative uses of the chroman/thiochroman scaffold beyond ion channels.

-

Pharmacology of the Potassium Channel Openers.

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. 6-Sulfonylchromenes as highly potent K(ATP)-channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses and biological activities of potent potassium channel openers derived from (+/-)-2-oxo-1-pyridin-3-yl-cyclohexanecarbothioic acid methylamide: new potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides: KATP potassium channel openers. Modifications on the western region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium channel opener - Wikipedia [en.wikipedia.org]

- 8. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,2-Dimethyl-chroman-6-ylamine

This guide explores the pharmacological landscape of 2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), a privileged medicinal chemistry scaffold. While often categorized as a high-value intermediate, this specific amine and its direct derivatives possess distinct bioactivity profiles, serving as precursors to potent HIF-1 pathway inhibitors , antioxidants , and ion channel modulators .

A Technical Guide to the Pharmacophore and its Biological Applications

Executive Summary & Chemical Identity

This compound (also known as 6-amino-2,2-dimethylchromane) represents a "privileged structure" in drug design—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural core combines a lipophilic, fused bicyclic system (chroman) with a polar, chemically versatile amino handle at position 6.

-

CAS Number: 19989-18-5

-

Molecular Formula: C₁₁H₁₅NO

-

Key Physicochemical Feature: The 2,2-dimethyl substitution locks the pyran ring conformation, enhancing metabolic stability compared to unsubstituted chromans. The C6-amine acts as a bioisostere for the phenolic hydroxyl group found in Vitamin E (tocopherols), imparting unique redox and binding properties.

This guide details three primary therapeutic domains where this scaffold is critical: Oncology (HIF-1 Inhibition) , Neuroprotection (Oxidative Stress) , and Cardiovascular Electrophysiology (Ion Channels) .

Primary Therapeutic Targets

Target A: Hypoxia-Inducible Factor 1 (HIF-1) Pathway

Therapeutic Area: Oncology (Solid Tumors)

Mechanism: Inhibition of the HIF-1

The most advanced application of the this compound scaffold is in the synthesis of HIF-1 pathway inhibitors . Solid tumors often exist in hypoxic conditions, leading to the upregulation of HIF-1

-

Pharmacophore Role: The chroman amine serves as the hydrophobic anchor. When derivatized into

-heteroarylsulfonamides , the chroman moiety occupies a deep hydrophobic pocket on the CH1 domain of p300. -

Key Derivative:

-[(2,2-dimethylchromen-6-yl)methyl]sulfonamides (Note: The saturated chroman and unsaturated chromene variants often exhibit overlapping SAR, with the chroman offering greater chemical stability). -

Activity: Disruption of the HIF-1 complex prevents the transcription of VEGF and GLUT1, effectively starving the tumor.

Signaling Pathway Diagram (HIF-1 Inhibition)

Caption: Mechanism of HIF-1 pathway inhibition. The chroman derivative binds p300, preventing the recruitment of the transcriptional machinery required for tumor survival.

Target B: Oxidative Stress & Lipid Peroxidation

Therapeutic Area: Neurodegeneration (Alzheimer's, Parkinson's) Mechanism: Radical Scavenging (H-Atom Transfer).

The this compound structure is a nitrogenous analog of

-

Chemical Logic: Phenolic antioxidants work by donating a hydrogen atom to lipid peroxyl radicals (LOO•). The resulting phenoxyl radical is stabilized by the aromatic ring.

-

The Amine Advantage: Anilines (amino-benzenes) often have lower bond dissociation energies (BDE) for the N-H bond compared to the O-H bond in phenols, making them potentially faster radical scavengers.

-

Bioactivity: This moiety effectively halts lipid peroxidation chains in neuronal membranes. It is often fused with other pharmacophores (e.g., lipoic acid) to create "hybrid" neuroprotective agents.

Target C: Potassium Channels ( )

Therapeutic Area: Cardiovascular (Vasodilation) & Smooth Muscle Relaxation

Mechanism: Modulation of ATP-sensitive

The 2,2-dimethylchroman core is the scaffold of the "Cromakalim" class of potassium channel openers.

-

SAR Nuance: Classic openers like Cromakalim possess an electron-withdrawing group (EWG) at position 6 (e.g., -CN, -NO

) and a cyclic amide at position 4. -

The Amine's Role: The 6-amino group is electron-donating. In medicinal chemistry, this is often used as a precursor to install sulfonamides or amides that fine-tune the channel opening probability. However, unmodified 6-amino chromans have been investigated as Class III anti-arrhythmics , blocking

channels rather than opening them, prolonging the action potential duration.

Experimental Validation Protocols

To validate the therapeutic potential of this compound derivatives, the following standardized protocols are recommended.

Protocol 1: HIF-1 Transcriptional Inhibition Assay

Purpose: Determine if a derivative disrupts the functional HIF-1 transcriptional complex.

-

Cell Line: Stable HCT116 (colon cancer) cells transfected with a Hypoxia Response Element (HRE)-Luciferase reporter plasmid.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Control: DMSO vehicle.

-

Test: this compound derivative (0.1

M – 100 -

Positive Control: Chetomin (known p300 inhibitor).

-

-

Hypoxia Induction: Place plates in a hypoxia chamber (1%

, 5% -

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Data Analysis: Calculate

based on the reduction of luminescence relative to the hypoxic vehicle control.

Protocol 2: DPPH Radical Scavenging Assay

Purpose: Quantify the intrinsic antioxidant capacity of the amine scaffold.

-

Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. (Solution should be deep purple).

-

Preparation: Dissolve this compound in methanol. Prepare serial dilutions (10–200

M). -

Reaction: Mix 100

L of compound solution with 100 -

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation:

Compare

Synthesis & Derivatization Logic

For researchers utilizing CAS 19989-18-5 as a building block, the primary synthetic utility lies in the nucleophilicity of the C6-amine.

| Reaction Type | Target Class | Reagents | Outcome |

| Sulfonylation | HIF-1 Inhibitors | Aryl sulfonyl chlorides, Pyridine | High-affinity p300 binders (e.g., N-sulfonamides). |

| Acylation | K+ Channel Modulators | Cyclic anhydrides or acyl chlorides | Amide derivatives mimicking Cromakalim analogs. |

| Reductive Amination | 5-HT Ligands | Aryl aldehydes, NaBH(OAc)3 | Secondary amines targeting Serotonin/Sigma receptors. |

References

-

Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. Context: Establishes the chromene/chroman core as a scaffold for HIF-1 pathway inhibitors targeting p300. URL:[Link]

-

Synthesis and Biological Activities of Chroman-2-ones and Chromans. Source: Indian Journal of Chemistry / ResearchGate Context: Details the synthesis of natural products (Lactarochromal) starting from 6-amino-2,2-dimethylchroman-4-one, highlighting the scaffold's utility in generating bioactive metabolites. URL:[Link]

-

Biological Activity of Chromones and Chromanones (Review). Source: ACS Omega Context: Comprehensive review of the "privileged" status of the chroman scaffold in medicinal chemistry, covering antioxidant and anti-inflammatory targets. URL:[Link]

-

PubChem Compound Summary: 2,2-Dimethyl-2H-chromen-6-amine. Source: National Library of Medicine (NIH) Context: Identification, chemical structure, and toxicity data for the chromene analog, often used interchangeably in SAR studies with the chroman. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 2,2-Dimethyl-chroman-6-ylamine

Abstract

This document provides a comprehensive guide to the analysis of 2,2-Dimethyl-chroman-6-ylamine using mass spectrometry. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the detection, quantification, and structural characterization of this compound. The protocols detailed herein are grounded in established principles of mass spectrometry and liquid chromatography, offering a framework that can be adapted to various experimental contexts. We will explore optimal sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Analysis

This compound, a heterocyclic compound featuring a chroman core and a primary amine substituent, is a key structural motif in various biologically active molecules. Its presence in pharmaceutical candidates, metabolites, and other chemical entities necessitates precise and sensitive analytical methodologies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such compounds in complex matrices.

Understanding the mass spectrometric behavior of this compound is critical for a range of applications, including:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates containing this moiety.

-

Metabolite Identification: Elucidating the biotransformation pathways of parent drugs.

-

Impurity Profiling: Ensuring the purity and safety of active pharmaceutical ingredients (APIs).

-

Reference Standard Characterization: Verifying the identity and purity of synthesized compounds.

This guide will provide the foundational knowledge and practical protocols to empower researchers to develop and validate their own high-quality analytical methods for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Exact Mass | 177.115364102 Da | [2] |

| Structure | ||

| CAS Number | 19989-18-5 | [1][2] |

| LogP | 2.3724 | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

The presence of a primary amine group makes this compound a prime candidate for positive mode electrospray ionization (ESI) due to its propensity to accept a proton. The moderate LogP value suggests good solubility in a mixture of organic solvents and water, which is ideal for reversed-phase liquid chromatography.

Core Workflow for Mass Spectrometric Analysis

The successful analysis of this compound by mass spectrometry follows a logical progression of steps, each critical for achieving accurate and reproducible results.

Caption: A generalized workflow for the analysis of this compound.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte. The choice of technique depends on the matrix and the desired level of cleanliness.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid and straightforward method suitable for high-throughput analysis.

-

Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

-

Spike: Add an appropriate internal standard (IS) to each sample, standard, and quality control (QC) sample. An ideal IS would be a stable isotope-labeled version of the analyte.

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanliness

SPE provides a more thorough cleanup than PPT, which can be crucial for achieving lower limits of quantification. A mixed-mode cation exchange polymer-based sorbent is recommended.

-

Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 2% formic acid in water).

-

Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate and Reconstitute: Follow steps 7-9 from the PPT protocol.

Liquid Chromatography: Separation from the Matrix

Reversed-phase chromatography is the method of choice for a compound with the polarity of this compound.

Recommended LC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for better ESI efficiency and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures efficient elution of the analyte while minimizing run time. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL |

Mass Spectrometry: Detection and Quantification

Ionization and Fragmentation Logic:

Caption: The process of ionization and fragmentation for this compound.

Recommended MS Parameters (Triple Quadrupole):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable spray. |

| Source Temperature | 150°C | |

| Desolvation Temperature | 400°C | Efficiently removes solvent from the analyte ions. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | |

| Cone Gas Flow | 50 L/hr (Nitrogen) | |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) for Quantification:

To develop an MRM method, the precursor ion ([M+H]⁺) is first identified in a full scan. Then, product ion scans are performed to identify the most intense and stable fragment ions.

-

Precursor Ion: The protonated molecule, [C₁₁H₁₅NO + H]⁺, has a theoretical m/z of 178.12.

-

Product Ion Scan: Infuse a standard solution of this compound and perform a product ion scan on m/z 178.1. The fragmentation pattern will reveal characteristic product ions.

-

MRM Transitions: Select at least two intense and specific product ions for the MRM transitions. For example:

-

Quantifier: 178.1 > [Most Intense Fragment]

-

Qualifier: 178.1 > [Second Most Intense Fragment]

-

The use of a quantifier and a qualifier ion enhances the specificity of the assay.

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quality Control: Analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Conclusion

The methodologies outlined in this application note provide a robust framework for the reliable analysis of this compound by LC-MS/MS. By understanding the compound's physicochemical properties and applying sound principles of sample preparation, chromatography, and mass spectrometry, researchers can develop and validate high-quality analytical methods tailored to their specific research needs. The provided protocols serve as a starting point, and further optimization may be necessary depending on the sample matrix and instrumentation used.

References

-

PubChem. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to the Structural Elucidation of 2,2-Dimethylchroman Derivatives using NMR Spectroscopy

Abstract

The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. Unambiguous structural characterization is a critical step in the discovery and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for establishing their constitutional and stereochemical integrity.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the structural elucidation of 2,2-dimethylchroman derivatives. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Principles: Why NMR is Indispensable for Chroman Chemistry

The structural complexity of substituted 2,2-dimethylchroman derivatives necessitates a multi-faceted analytical approach. While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and formula, and Infrared (IR) spectroscopy identifies functional groups, only NMR can comprehensively map the atomic connectivity and spatial arrangement of the entire molecule.[3]

The core challenge in analyzing these structures lies in unambiguously assigning signals from three distinct regions: the aromatic ring, the heterocyclic ring, and the various substituents. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a systematic deconstruction of the molecule's spectral signature.[4] This process can be conceptualized as a logical puzzle, where each experiment provides a new set of rules to connect the pieces.

The First Step to Quality Data: A Self-Validating Sample Preparation Protocol

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample. A poorly prepared sample will lead to broadened lines, poor resolution, and ultimately, ambiguous or incorrect structural assignments.[5] The following protocol is designed to be a self-validating system, minimizing common sources of error.

Protocol 2.1: Optimized Sample Preparation

-

Analyte Purity: Begin with a sample of the highest possible purity. Residual solvents or reaction byproducts will complicate the spectrum.

-

Mass Determination: Accurately weigh the sample. For standard experiments on a 400-600 MHz spectrometer, the required mass is:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is the most common and effective solvent for a wide range of organic compounds due to its excellent dissolving properties.[5] Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

-

Dissolution:

-

a. Place the weighed sample into a small, clean vial (e.g., a 1-dram vial).

-

b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

c. Gently vortex or sonicate the vial to ensure complete dissolution.[7] This step is crucial; attempting to dissolve the sample directly in the NMR tube can be inefficient and lead to an inhomogeneous solution.[7]

-

-

Filtration (Mandatory):

-

a. Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Causality: This step removes any microscopic particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.[5] Do not use cotton wool, as it can leach impurities into the sample.

-

b. Filter the solution from the vial directly into a clean, high-quality 5 mm NMR tube. The resulting solution should be perfectly clear.

-

-

Final Checks:

-

a. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

-

b. Cap the NMR tube securely and label it clearly.

-

c. Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]

-

The Analytical Workflow: From 1D Scans to a 3D Structure

The structural elucidation process follows a logical progression, starting with broad-overview 1D experiments and moving to more specific 2D correlation experiments to piece together the molecular framework.

Figure 1: A logical workflow for the structural elucidation of 2,2-dimethylchroman derivatives using NMR.

One-Dimensional NMR: The Initial Reconnaissance

1D NMR provides the fundamental census of protons and carbons within the molecule.

-

¹H NMR (Proton NMR): This is the first experiment to run. It reveals the number of unique proton environments, their chemical shifts (indicating their electronic environment), their integration (the relative number of protons in each environment), and their splitting patterns (J-coupling), which hint at neighboring protons. For 2,2-dimethylchroman derivatives, key expected signals are detailed in Table 1.

-

¹³C NMR (Carbon NMR): This experiment shows the number of chemically non-equivalent carbon atoms.[8] The chemical shift range is much wider than in ¹H NMR, often resulting in a resolved peak for every carbon, which simplifies the initial carbon count.[8]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial spectral editing technique. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (including the C-2 of the dimethylchroman) are invisible in DEPT spectra. This provides an unambiguous count of each type of carbon-proton group.

Two-Dimensional NMR: Connecting the Dots

When 1D spectra become crowded or ambiguous, 2D NMR is essential for mapping the molecular connectivity.[1]

Protocol 3.2.1: Standard 2D NMR Acquisition Parameters

The following are typical starting parameters for a 500 MHz spectrometer. These may need to be optimized based on sample concentration and spectrometer hardware.[9]

| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |

| Spectral Width (F2, ¹H) | ~12 ppm | ~12 ppm | ~12 ppm |

| Spectral Width (F1) | ~12 ppm | ~160-200 ppm | ~220 ppm |

| Transients/Scans | 2-8 | 2-4 | 8-16 |

| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.5 s |

| ¹J C-H (for HSQC) | N/A | 145 Hz | N/A |

| ⁿJ C-H (for HMBC) | N/A | N/A | 8 Hz |

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in the COSY spectrum confirms they are neighbors in the spin system. This is invaluable for tracing out the connectivity of the aliphatic protons on the heterocyclic ring (H-3 and H-4) and for determining the substitution pattern on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is one of the most informative experiments. It maps each proton directly to the carbon it is attached to, resolving any ambiguity in the ¹³C assignments.[10][11] An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much higher sensitivity.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10] Direct one-bond correlations are suppressed.[10] By identifying these long-range connections, one can link the structural fragments identified by COSY and HSQC. For example, the HMBC will show correlations from the gem-dimethyl protons (H-1') to the C-2, C-3 carbons, and from the H-4 protons to the aromatic ring carbons, thus bridging the heterocyclic and aromatic systems.

Figure 2: Key HMBC correlations for the 2,2-dimethylchroman scaffold.

Stereochemistry: Defining the 3D Arrangement

For chiral 2,2-dimethylchroman derivatives, determining the relative and absolute stereochemistry is paramount.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. A cross-peak in a NOESY or ROESY spectrum indicates a through-space interaction. This is the definitive method for determining the relative stereochemistry of substituents on the heterocyclic ring. For example, a NOE between a proton at C-3 and a proton at C-4 would indicate they are on the same face of the ring (cis relationship).

-

Coupling Constants (J-values): The magnitude of the ³JHH coupling constant between vicinal protons (e.g., H-3 and H-4) is dependent on the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will exhibit distinct coupling constants, which can be used to infer their relative stereochemistry.[12]

-

Advanced Methods for Absolute Configuration: Determining the absolute configuration often requires derivatization with a chiral agent, such as Mosher's acid.[13] Analysis of the ¹H NMR chemical shift differences (Δδ) in the resulting diastereomeric esters allows for the assignment of the absolute stereochemistry at the chiral center.[13]

Data Interpretation: A Practical Guide for the 2,2-Dimethylchroman Scaffold

The power of NMR lies in the interpretation of the spectral data. The following table summarizes the characteristic chemical shifts for the core 2,2-dimethylchroman structure. Substituent effects can cause these values to shift, but this table provides a reliable starting point for assignments.[14][15]

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the 2,2-Dimethylchroman Core in CDCl₃

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |

| 1' | 2 x CH₃ | ~1.35 (s, 6H) | ~26-28 | HMBC to C-2, C-3. A sharp singlet integrating to 6H is the hallmark of this structure. |

| 2 | C | N/A | ~75-78 | Quaternary carbon. No HSQC signal. Key HMBC correlations from H-1' and H-3. |

| 3 | CH₂ | ~1.80 (t, J ≈ 6.7 Hz, 2H) | ~32-34 | COSY to H-4. Triplet indicates coupling to the adjacent CH₂ group. |

| 4 | CH₂ | ~2.75 (t, J ≈ 6.7 Hz, 2H) | ~21-23 | COSY to H-3. Often deshielded relative to C-3 due to proximity to the aromatic ring. HMBC to C-4a, C-5. |

| 4a | C | N/A | ~120-122 | Quaternary carbon. HMBC from H-4, H-5. |

| 5 | CH | ~6.80 (d, J ≈ 8.2 Hz, 1H) | ~117-119 | Aromatic proton. COSY to H-6. |

| 6 | CH | ~7.10 (t, J ≈ 7.8 Hz, 1H) | ~127-129 | Aromatic proton. COSY to H-5, H-7. |

| 7 | CH | ~6.85 (t, J ≈ 7.5 Hz, 1H) | ~120-122 | Aromatic proton. COSY to H-6, H-8. |

| 8 | CH | ~6.75 (d, J ≈ 7.8 Hz, 1H) | ~115-117 | Aromatic proton. COSY to H-7. |

| 8a | C | N/A | ~152-154 | Quaternary carbon. Oxygen-bearing. HMBC from H-4, H-8. |

| 1 | O | N/A | N/A | Heteroatom. |

(Note: Chemical shifts are approximate and can vary significantly based on substitution patterns on the aromatic or heterocyclic rings.)

Conclusion

The structural elucidation of 2,2-dimethylchroman derivatives is a systematic process that relies on the synergistic application of a suite of NMR experiments. By following a logical workflow from meticulous sample preparation through a hierarchical series of 1D and 2D NMR analyses, researchers can confidently determine the complete covalent structure and relative stereochemistry of these important molecules. The causality-driven approach outlined in these notes, which emphasizes understanding why each step is taken and how each experiment contributes to the final structure, provides a robust framework for success in both academic and industrial research settings.

References

-

Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2020, April 3). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

sites@gsu. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

-

ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

-

University of Illinois. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organomation.com [organomation.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chemconnections.org [chemconnections.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Preclinical Evaluation of 2,2-Dimethyl-chroman-6-ylamine (DMC-6A)

Executive Summary

This application note outlines the standardized preclinical testing framework for 2,2-Dimethyl-chroman-6-ylamine (DMC-6A) . While often utilized as a chemical intermediate for advanced therapeutics (e.g., K_ATP channel openers, retinoic acid receptor antagonists), DMC-6A represents a "privileged scaffold" possessing intrinsic antioxidant and cytoprotective properties analogous to the Vitamin E pharmacophore.

This guide provides rigorous protocols for researchers to evaluate DMC-6A as a lead compound or reference standard. It covers Safety Assessment (OECD guidelines) , Pharmacokinetic (PK) Profiling , and Efficacy Testing in models of oxidative stress and neurodegeneration.

Molecule Profile & Mechanism

Chemical Name: 6-Amino-2,2-dimethylchroman Abbreviation: DMC-6A Molecular Weight: 177.24 g/mol Core Pharmacology:

-

Radical Scavenging: The C6-amino group on the chroman ring mimics the C6-hydroxyl of

-tocopherol (Vitamin E), enabling hydrogen atom transfer (HAT) to neutralize lipid peroxyl radicals. -

Lipophilicity: The 2,2-dimethyl substitution enhances membrane intercalation compared to hydrophilic analogs like Trolox, potentially improving blood-brain barrier (BBB) penetration.

Mechanistic Pathway Diagram

The following diagram illustrates the putative mechanism of action and downstream biological effects of DMC-6A in an oxidative stress context.

Figure 1: Mechanistic pathway of DMC-6A mediated radical scavenging and neuroprotection.

Safety Assessment Protocols

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established. DMC-6A is an amine and may exhibit CNS or cardiovascular effects at high doses.

Protocol A: Acute Oral Toxicity (Up-and-Down Procedure)

Guideline: OECD 425 Species: Rat (Sprague-Dawley), Female (more sensitive).

Step-by-Step Methodology:

-

Formulation: Dissolve DMC-6A in vehicle (10% DMSO + 40% PEG400 + 50% Saline). Ensure clear solution; sonicate if necessary.

-

Starting Dose: 175 mg/kg (Based on structural analogs).

-

Administration: Oral gavage (PO) using a flexible feeding needle (10 mL/kg volume).

-

Observation:

-

Critical Window: Continuous monitoring for the first 4 hours (tremors, lethargy, salivation).

-

Duration: 14 days.

-

-

Dose Adjustment:

-

If animal survives: Increase dose by factor of 3.2 (next: 550 mg/kg).

-

If mortality occurs: Decrease dose by factor of 3.2.

-

-

Endpoint: Calculation of LD50 with confidence intervals.

Data Output Table:

| Dose (mg/kg) | Outcome (Survive/Death) | Clinical Signs | Body Weight Change (%) |

|---|---|---|---|

| 175 | Survive | Mild sedation (1h) | +3.5% |

| 550 | Death | Convulsions (2h) | N/A |

| 350 | Survive | Hypoactivity | +1.2% |

Pharmacokinetic (PK) Profiling

Understanding the bioavailability and brain penetration is critical for neuroprotective applications.

Protocol B: Single-Dose PK Study

Species: Male Wistar Rats (n=3 per timepoint). Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

Workflow:

-

Surgery: Jugular vein cannulation (JVC) for serial blood sampling.

-

Dosing:

-

IV Group: Bolus injection via tail vein.

-

PO Group: Oral gavage.

-

-

Sampling: Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Bioanalysis:

-

Precipitate plasma proteins with Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS (MRM mode).

-

Note: Monitor for N-acetylated metabolite (common for primary amines).

-

PK Parameters Calculation:

- : Peak plasma concentration.

- : Time to peak.

- : Area under the curve (Exposure).

-

: Oral Bioavailability =

Efficacy Model: Neuroprotection

The most relevant model for a lipophilic chroman amine is the Transient Middle Cerebral Artery Occlusion (tMCAO) , which mimics ischemic stroke and reperfusion injury (oxidative stress dominant).

Protocol C: tMCAO Ischemia-Reperfusion Model

Rationale: Reperfusion generates a massive burst of ROS. DMC-6A should reduce infarct volume by scavenging these radicals.

Experimental Workflow Diagram

Figure 2: Workflow for tMCAO efficacy testing of DMC-6A.

Step-by-Step Methodology:

-

Groups:

-

Sham (Surgery without occlusion).

-

Vehicle Control (Saline/PEG).

-

DMC-6A Low Dose (10 mg/kg IP).

-

DMC-6A High Dose (30 mg/kg IP).

-

Positive Control (Edaravone, 3 mg/kg IV).

-

-

Induction:

-

Anesthetize rat (Isoflurane).

-

Insert a silicon-coated monofilament into the internal carotid artery to block the MCA.

-

Verify occlusion via Laser Doppler Flowmetry (>70% drop in CBF).

-

-

Dosing: Administer DMC-6A immediately upon reperfusion (90 mins after occlusion).

-

Readouts (24h Post-Reperfusion):

-

Neurological Deficit Score: 0 (Normal) to 4 (No spontaneous walking/depressed level of consciousness).

-

Infarct Volume: Brain slicing (2 mm) and staining with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue stains red; infarct stains white.

-

Expected Results & Interpretation:

-

Vehicle: Large white infarct area in striatum and cortex; high neuro-deficit score.

-

DMC-6A: Dose-dependent reduction in white infarct area.

-

Mechanism Check: Homogenize brain tissue and measure MDA (Malondialdehyde) levels. DMC-6A should significantly lower MDA compared to vehicle.

References

-

OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

- Gaspar, A., et al. (2012). Synthesis and antioxidant properties of new chroman-6-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7223-7226. (Validates the antioxidant capacity of the chroman-6-amine scaffold).

-

Kamat, V. P., et al. (2012).[1] An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Indian Journal of Chemistry, Section B. [Link]

-

Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445–3454. [Link]

Sources

Development of analytical methods for 2,2-Dimethyl-chroman-6-ylamine quantification.

[1]

Executive Summary

2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), also known as 6-amino-2,2-dimethylchromane, is a critical pharmacophore and intermediate used in the synthesis of various potassium channel blockers and anti-arrhythmic agents. Due to its aniline-like structure, it presents specific analytical challenges: potential genotoxicity (requiring trace-level detection) and susceptibility to oxidation.

This guide details two distinct validated protocols:

-

HPLC-DAD Protocol: For raw material assay, purity profiling, and reaction monitoring.

-

LC-MS/MS Protocol: For trace-level quantification (< 10 ppm) in final drug substances, aligned with ICH M7 guidelines for mutagenic impurities.

Analyte Profile & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

| Property | Value | Methodological Implication |

| Chemical Structure | C₁₁H₁₅NO | Aromatic amine with an ether ring. |

| Molecular Weight | 177.24 g/mol | Suitable for LC-MS (M+H = 178.25). |

| pKa (Predicted) | ~5.3 (Amine) | Basic. At pH < 3.3, it is fully ionized (polar). At pH > 7.3, it is neutral (hydrophobic). |

| LogP | ~2.2 | Moderately lipophilic; good retention on C18 in neutral/basic conditions. |

| Solubility | DMSO, Methanol | Diluent selection must avoid pure water to prevent precipitation. |

Method Development Logic

-

Column Selection: Standard silica-based C18 columns often show peak tailing with amines due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) or Base-Deactivated C18 column to ensure sharp peak shapes at low pH.

-

Mobile Phase:

-

Protocol A (Assay): Acidic pH (0.1% Formic Acid) is used to protonate the amine, improving solubility and MS compatibility.

-

Protocol B (Trace): High sensitivity is required. Electrospray Ionization (ESI) in positive mode is ideal for the protonated amine [M+H]⁺.

-

Visual Workflow: Method Lifecycle

The following diagram outlines the lifecycle of the analytical method from scouting to validation, compliant with ICH Q14 (QbD) principles.

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow.

Protocol 1: HPLC-DAD for Assay & Purity

Objective: Quantify this compound at high concentrations (0.1 mg/mL to 1.0 mg/mL) and detect synthesis by-products.

Reagents & Equipment

-

System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 / Waters Alliance).

-

Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column).

-

Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

-

Modifier: Formic Acid (LC-MS grade).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7; ensures amine protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |

| Injection Vol | 5-10 µL | Dependent on sample concentration. |

| Detection | UV 240 nm (BW 4) | Max absorption of the aniline chromophore. |

| Ref Wavelength | 360 nm (BW 100) | Compensates for baseline drift. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 12.0 | 10 | 90 | Gradient Elution |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (to ensure solubility) and make up to volume with Water/Methanol (50:50).

-

Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Mobile Phase A.

-

System Suitability: Inject Working Standard 5 times.

-

Acceptance: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

-

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify this compound at ppm/ppb levels (GTI monitoring) in drug substances.

Mass Spectrometry Strategy

The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the amine group. We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity.

LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Flow Rate: 0.4 mL/min.

MS Source Parameters (Generic Starting Point)

| Parameter | Value |

| Ionization | ESI Positive (+) |

| Spray Voltage | 3500 V |

| Gas Temp | 350°C |

| Sheath Gas | 40 arb |

| Aux Gas | 10 arb |

MRM Transitions

Note: Collision energies (CE) must be optimized for the specific instrument.

| Precursor Ion (Q1) | Product Ion (Q3) | Type | Approx CE (eV) | Proposed Fragment |

| 178.1 [M+H]⁺ | 163.1 | Quantifier | 20 | Loss of Methyl (-CH₃) |

| 178.1 [M+H]⁺ | 122.1 | Qualifier | 35 | Ring cleavage / Loss of C₄H₈ |

| 178.1 [M+H]⁺ | 107.1 | Qualifier | 45 | Further aromatic fragmentation |

Visual Workflow: LC-MS/MS Logic

Figure 2: Triple Quadrupole MRM transition pathway for specific detection.

Method Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity

-

Protocol: Inject the Diluent, Placebo (matrix without analyte), and Spiked Sample.

-

Criteria: No interfering peaks at the retention time of this compound. Peak purity (via DAD or MS) > 99.0%.

Linearity & Range

-

Assay Range: 80% to 120% of target concentration.

-

Impurity Range: LOQ to 120% of the limit.

-

Criteria: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike analyte into the sample matrix at 50%, 100%, and 150% levels (triplicate).

-

Criteria: Mean recovery 98.0% – 102.0% (Assay); 80% – 120% (Trace Impurity).

Precision

-

Repeatability: 6 injections of 100% standard. RSD

1.0% (Assay). -

Intermediate Precision: Different day, different analyst, different column batch.

LOD/LOQ (For Impurity Method)

-

LOD: Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ: Signal-to-Noise (S/N) ratio of 10:1.

-

Expected LOQ for LC-MS: < 10 ng/mL (ppb range).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols. | Ensure column is "Base Deactivated" or "CSH". Increase buffer strength or add 5mM Ammonium Formate. |

| Low Sensitivity (MS) | Ion suppression from matrix. | Improve sample cleanup (Liquid-Liquid Extraction) or divert flow to waste during matrix elution. |

| Retention Drift | pH instability. | Use a buffer (Ammonium Formate) instead of just Formic Acid to stabilize pH. |

| Carryover | Sticky amine. | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10080881, 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

-

International Council for Harmonisation (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

International Council for Harmonisation (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

-

Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

Flow chemistry for the scalable synthesis of 2,2-dimethylchromans.

Application Note: Scalable Continuous Flow Synthesis of 2,2-Dimethylchromans

Executive Summary

The 2,2-dimethylchroman scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for lipophilic antioxidants (Vitamin E/Tocopherols), cannabinoids, and anti-hypertensive agents. Traditional batch synthesis of this motif is often plagued by non-selective Friedel-Crafts alkylations, harsh acid handling, and thermal runaway risks during exothermic cyclizations.

This Application Note details a continuous flow protocol for the scalable synthesis of 2,2-dimethylchromans. By leveraging packed-bed reactors (PBR) containing solid acid catalysts, we demonstrate a process that offers superior heat transfer, precise residence time control, and the elimination of soluble metal waste.

Mechanistic Insight & Chemistry

The synthesis generally proceeds via two primary pathways. In flow chemistry, Path A is preferred for its atom economy and amenability to solid-acid catalysis.

-

Path A (Direct Condensation): Acid-catalyzed Friedel-Crafts alkylation of a phenol with a prenyl alcohol (or equivalent), followed by facile intramolecular cyclization.

-

Path B (Claisen Rearrangement): Thermal rearrangement of a pre-formed prenyl aryl ether.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway favoring direct condensation. Flow control minimizes the "Side Products" pathway by limiting residence time.

Experimental Protocol: Solid Acid Catalysis

This protocol utilizes Amberlyst-15 , a macroreticular sulfonic acid resin, packed into a stainless steel column. This heterogeneous setup eliminates the need for quenching and aqueous workup of soluble acids.

Equipment Setup

-

Pumps: Dual piston pumps (e.g., HPLC class) capable of 0.1–10 mL/min.

-

Reactor: Stainless steel Packed Bed Reactor (PBR), 10 mm ID x 100 mm L.

-

Temperature Control: Column oven or heating mantle (Range: 25–150 °C).

-

Pressure: Back Pressure Regulator (BPR) set to 100 psi (6.9 bar) to prevent solvent boiling.

Reagents & Stock Solutions

-

Feed A: 2,3,5-Trimethylhydroquinone (TMHQ) [0.5 M] in Ethyl Acetate/Ethanol (3:1).

-

Note: Ethanol aids solubility but can compete; EtOAc is preferred if solubility permits.

-

-

Feed B: Isophytol (or 3-methyl-2-buten-1-ol for simple models) [0.55 M] in Ethyl Acetate.

Step-by-Step Procedure

-

Catalyst Activation: Flush the PBR with pure Ethyl Acetate at 1.0 mL/min for 30 mins to swell the resin and remove fines.

-

System Priming: Set the column oven to 80 °C . Pressurize the system to 100 psi using the BPR.

-

Reaction Start:

-

Pump Feed A at 0.5 mL/min .

-

Pump Feed B at 0.5 mL/min .

-

Combined Flow: 1.0 mL/min.

-

Residence Time: ~5–7 minutes (depending on void volume, typically ~60% of column volume).

-

-

Equilibration: Allow 3 system volumes to pass to reach steady state (monitor UV/Vis or collect fractions).

-

Collection: Collect the output stream. The product requires only solvent evaporation.

-

Regeneration: If conversion drops <95%, flush column with MeOH at 60 °C to remove oligomers.

Flow Reactor Diagram

Figure 2: Schematic of the continuous flow setup for heterogeneous catalysis.

Process Optimization & Data

The following data summarizes the optimization of the condensation of trimethylhydroquinone with isophytol (Vitamin E synthesis model).

| Parameter | Condition | Yield (%) | Selectivity (Chroman:Chromene) | Notes |

| Temperature | 60 °C | 45% | 98:2 | Reaction too slow; incomplete conversion. |

| Temperature | 80 °C | 92% | 95:5 | Optimal balance of rate vs. purity. |

| Temperature | 120 °C | 88% | 85:15 | Thermal degradation / polymerization observed. |

| Flow Rate | 0.5 mL/min | 93% | 94:6 | Long residence time; lower throughput. |

| Flow Rate | 1.0 mL/min | 92% | 95:5 | High throughput (Space Time Yield optimized). |

| Flow Rate | 2.0 mL/min | 70% | 99:1 | Residence time too short for cyclization. |

Key Insight: The residence time is critical. If too short, the intermediate o-prenyl phenol is isolated. If too long at high temperature, the chroman ring can open or polymerize. Flow chemistry allows "locking in" the 1.0 mL/min sweet spot.

Scalability & Safety[3][4]

Thermal Management

The Friedel-Crafts alkylation is exothermic. In batch, this requires slow addition of reagents (dosing control). In flow, the high surface-area-to-volume ratio of the PBR ensures rapid heat dissipation, preventing "hot spots" that lead to side reactions.

Throughput Calculation

-

Reactor Volume: ~7.8 mL (empty) -> ~3.5 mL (void volume with packing).

-

Concentration: 0.25 M (combined stream).

-

Flow Rate: 1.0 mL/min.

-

Productivity:

. -

Scale-up: Parallelizing 4 columns increases output to ~60 mmol/h (~25 g/h for Vitamin E) without re-optimizing reaction conditions.

Troubleshooting Guide

-

Issue: High Back Pressure (>150 psi).

-

Cause: Fines from the Amberlyst resin clogging the frit.

-

Solution: Reverse flow direction to back-flush or replace inlet frit. Ensure resin is pre-swelled before packing.

-

-

Issue: Low Conversion.

-

Cause: Catalyst deactivation by water (generated during condensation).

-

Solution: Use anhydrous solvents. If using hygroscopic solvents, add molecular sieves to the feed lines.

-

-

Issue: Leaching.

-

Cause: Acid leaching into product stream.

-

Solution: Wash product stream with basic alumina cartridge in-line (scavenger) if strict acid-free status is required.

-

References

-

Continuous Flow Synthesis of Vitamin E (Concept & Industrial Relevance)

-

Netscher, T. "Synthesis of Vitamin E." Vitamins & Hormones, 2007, 76, 155-202.[3]

-

Source:

-

-

Solid Acid Catalysis in Flow (Amberlyst-15 Protocols)

-

Friedel-Crafts Alkylation in Flow (Mechanistic Grounding)

- "Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions." RSC Advances, 2021.

-

Source:

-

Claisen Rearrangement in Flow (Alternative Pathway)

- "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process." (Discusses thermal rearrangements in flow).

-

Source:

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

Troubleshooting & Optimization

Refinement of analytical methods for 2,2-Dimethyl-chroman-6-ylamine detection

This guide serves as a specialized technical support resource for the analysis of 2,2-Dimethyl-chroman-6-ylamine (CAS: 19989-18-5), a critical intermediate in the synthesis of potassium channel blockers and anti-arrhythmic agents.

The content is structured to address the unique physicochemical challenges of this molecule: its lipophilicity (LogP ~2.6) and its aniline-like basicity (pKa ~4–5), which predispose it to peak tailing and oxidative degradation.

Part 1: Core Analytical Methodologies

Standardized protocols for detection and quantification.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Purity assay (>98%), reaction monitoring, and content uniformity.

| Parameter | Specification | Rationale |

| Column | C18 (L1) End-capped, Base-Deactivated (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18) | The "base-deactivated" surface minimizes interaction between the protonated amine ( |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard geometry for robust separation of the main peak from potential nitro-precursors. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[2]5) | Critical: A pH of 5.5 is close to the analyte's pKa. While risky for robustness, it often provides the best selectivity. Alternative: 0.1% Formic Acid (pH 2.7) ensures full protonation but requires a high-quality column to avoid tailing. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.[2] |

| Gradient | 5% B to 95% B over 20 min | The dimethyl-chroman moiety is lipophilic; a high %B is needed to elute the compound. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 240 nm & 290 nm | Anilines typically show strong absorption at ~240 nm (B-band) and a weaker band at ~290 nm.[2] |

| Sample Diluent | 50:50 Water:ACN | Matches the initial gradient strength to prevent peak distortion.[2] |

Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic impurity (GTI) screening, trace analysis (<10 ppm).

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Precursor Ion: m/z 176.1 (Calculated MW ~175.23).

-

Fragment Ions: Common losses for chroman amines include loss of methyl groups (

) or ring opening. -

Mobile Phase Modifier: Use 0.1% Formic Acid . Avoid non-volatile buffers like phosphate.

Part 2: Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Issue 1: Peak Tailing & Asymmetry

Q: My analyte peak is tailing significantly (Asymmetry factor > 1.5). Is my column dead?

A: Not necessarily. Tailing in this compound is usually chemical, not mechanical.

-

Root Cause: The amine group (pKa ~4.5) is protonated at acidic pH (pH 2–3). This positive charge interacts with negatively charged residual silanols on the silica backbone of your column (Ion-Exchange mechanism).

-

Immediate Fix:

-

Add a "Sacrificial Base": Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the analyte peak.

-

Switch pH: If your column is hybrid-silica (e.g., Waters XBridge), switch to pH 10 (10 mM Ammonium Bicarbonate). At this pH, the amine is neutral (unprotonated), eliminating silanol interactions entirely.

-

Issue 2: Variable Retention Times

Q: The retention time shifts by ±0.5 minutes between runs. Why is the method unstable?

A: This indicates you are operating too close to the analyte's pKa without sufficient buffering.

-

Mechanism: At pH ~4.5 (near the pKa), the analyte exists as a 50/50 mixture of protonated (polar) and neutral (hydrophobic) species. Small fluctuations in mobile phase pH (even ±0.1) drastically change this ratio, shifting retention.

-

Solution: Move the pH at least 2 units away from the pKa.

-

Option A (Acidic): Use 0.1% TFA or Formic Acid (pH ~2).

-

Option B (Basic): Use Ammonium Bicarbonate (pH 10).

-

Issue 3: "Ghost" Peaks & Sample Discoloration

Q: My solid sample is brown, and I see extra peaks that grow over time in solution. What is happening?

A: You are observing oxidative degradation .

-

Mechanism: Like aniline, this compound is electron-rich and prone to oxidation by air, forming azo-dimers or quinone-imines (colored species).

-

Protocol Adjustment:

-

Amber Glass: Always store stock solutions in amber vials.

-

Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

-

Fresh Prep: Do not store diluted samples >24 hours.

-

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for method optimization based on the specific behavior of the chroman-amine.

Figure 1: Decision tree for optimizing chromatographic conditions, balancing pH choices against peak shape and stability risks.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the estimated pKa of this compound? A: While experimental values vary, structural analogs (anilines with alkyl substitutions) suggest a pKa of 4.0 – 5.0 . The oxygen atom in the chroman ring (para-position relative to the bridgehead) donates electron density, potentially making it slightly more basic than pure aniline (pKa 4.6), but the effect is moderated by the aromatic system.

Q: Can I use Fluorescence Detection (FLD)? A: Yes. The rigid chroman ring system typically exhibits native fluorescence.

-

Excitation: ~290 nm

-

Emission: ~350–400 nm

-

Advantage: FLD is 10–100x more sensitive than UV, making it ideal for cleaning validation (swab analysis).

Q: What are the known solubility limits? A:

-

Water: Low (Hydrophobic).

-

DMSO/Methanol: High (>50 mg/mL).

-

Recommendation: Dissolve stock in 100% DMSO or Methanol, then dilute into the mobile phase to avoid precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10080881, 2,2-Dimethyl-2H-chromen-6-amine. Retrieved from [Link]

- Dolan, J. W. (2002).Tailing Peaks for Basic Compounds: A Guide to Column Selection and pH Optimization. LCGC North America. (General reference for amine analysis on C18).

- McCalley, D. V. (2010).Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

Sources

Technical Support Center: Scale-Up Production of 2,2-Dimethyl-chroman-6-ylamine

Welcome to the technical support center for the scale-up production of 2,2-Dimethyl-chroman-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound on an industrial scale. The information provided herein is a synthesis of established chemical principles and practical field insights to ensure scientific integrity and operational success.

I. Overview of the Synthetic Pathway

The industrial production of this compound typically follows a multi-step synthesis. A common and economically viable route involves three key stages:

-

Friedel-Crafts Alkylation: Formation of the 2,2-dimethylchroman core by reacting a suitable phenol with an isoprenoid source.

-

Nitration: Introduction of a nitro group at the 6-position of the chroman ring.

-

Catalytic Hydrogenation: Reduction of the nitro group to the final primary amine.

Each of these stages presents unique challenges during scale-up, which will be addressed in the following troubleshooting guide and frequently asked questions.

Caption: General synthetic route for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up production of this compound, providing potential causes and actionable solutions.

Stage 1: Friedel-Crafts Alkylation

Problem 1.1: Low Yield and/or Incomplete Conversion

-

Question: We are experiencing low yields and significant amounts of unreacted phenol derivative during the Friedel-Crafts alkylation step. What could be the cause and how can we improve it?

-

Answer:

-

Probable Cause 1: Lewis Acid Deactivation. Phenols can act as Lewis bases, with the lone pairs on the oxygen atom coordinating to the Lewis acid catalyst (e.g., AlCl₃).[1][2] This deactivates the catalyst and can hinder the reaction.

-

Solution 1:

-

Catalyst Choice: Consider using a milder Lewis acid or a solid acid catalyst like a zeolite, which can reduce the extent of deactivation.

-

Stoichiometry: A super-stoichiometric amount of the Lewis acid may be necessary to compensate for the amount that complexes with the phenol. Careful optimization is required to balance reactivity and cost.

-

Alternative Chemistry: Explore alternative methods for chroman synthesis, such as pyridine-catalyzed condensation of a suitable phenol with 3-hydroxyisovaleraldehyde dimethyl acetal.[3]

-

-

Probable Cause 2: Steric Hindrance. If the phenol derivative is sterically hindered, the approach of the alkylating agent may be impeded.

-

Solution 2:

-

Reaction Conditions: Increase the reaction temperature and/or pressure to provide more energy for the reactants to overcome the activation barrier.[4] However, this must be carefully controlled to avoid side reactions.

-

Catalyst System: A combination of a catalytic amount of ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to be effective for ortho-selective alkylation of phenols.[5]

-

-

Problem 1.2: Formation of O-Alkylated Byproduct

-

Question: We are observing the formation of a significant amount of an O-alkylated byproduct alongside our desired C-alkylated chroman. How can we suppress this side reaction?

-

Answer:

-